1-(10-Iodo-9-anthryl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-Iodo-9-anthryl)azetidine is a compound that belongs to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the iodine atom on the anthryl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(10-Iodo-9-anthryl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Chemical Reactions Analysis
1-(10-Iodo-9-anthryl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom on the anthryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Ring-Opening Reactions: Due to the ring strain in azetidines, they are prone to ring-opening reactions under appropriate conditions.
Scientific Research Applications
1-(10-Iodo-9-anthryl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(10-Iodo-9-anthryl)azetidine involves its interaction with molecular targets through its azetidine ring and the iodine-substituted anthryl group. The ring strain in azetidines facilitates bond cleavage and functionalization, making it a reactive intermediate in various chemical processes .
Comparison with Similar Compounds
1-(10-Iodo-9-anthryl)azetidine can be compared with other azetidines and related compounds:
Azetidine-2-carboxylic acid: A naturally occurring azetidine with significant biological activity.
Azelnidipine: An antihypertensive drug containing an azetidine ring.
Cobimetinib: A mitogen-activated protein kinase inhibitor with an azetidine scaffold.
The uniqueness of this compound lies in the presence of the iodine atom on the anthryl group, which imparts distinct chemical and physical properties to the compound.
Properties
Molecular Formula |
C17H14IN |
---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
1-(10-iodoanthracen-9-yl)azetidine |
InChI |
InChI=1S/C17H14IN/c18-16-12-6-1-3-8-14(12)17(19-10-5-11-19)15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2 |
InChI Key |
ZYUFUOBUYCHNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.